6-Methyl-5-cyanouracil
Overview
Description
6-Methyl-5-cyanouracil is a heterocyclic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Scientific Research Applications
6-Methyl-5-cyanouracil has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Mode of Action
It has been observed that similar compounds interact with their targets through alkylation , aminomethylation, bromination, or nitration .
Biochemical Pathways
It has been noted that similar compounds can lead to the formation of various derivatives through reactions at different positions of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-cyanouracil can be achieved through several methods. One common approach involves the reaction of the methyl ester of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This derivative can then be alkylated with methyl bromoacetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and catalysts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-cyanouracil undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the N(1)-position of the pyrimidine ring using methyl bromoacetate.
Aminomethylation, Bromination, and Nitration: These reactions typically occur at the 5-position of the pyrimidine ring.
Common Reagents and Conditions
Lawesson’s Reagent: Used for the synthesis of the 4-thioxo derivative.
Methyl Bromoacetate: Used for alkylation reactions
Major Products
4-Thioxo Derivative: Formed by reacting with Lawesson’s reagent.
Alkylated Products: Formed by alkylation with methyl bromoacetate.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
6-Methyl-5-cyanouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at the 5-position and the methyl group at the 6-position differentiate it from other pyrimidine derivatives, potentially leading to unique reactivity and biological activity .
Properties
IUPAC Name |
6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBWKPSLBXEADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325890 | |
Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5900-40-3 | |
Record name | 5900-40-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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